RA-0002323-01

説明

特性

IUPAC Name |

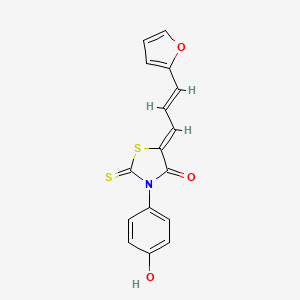

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3S2/c18-12-8-6-11(7-9-12)17-15(19)14(22-16(17)21)5-1-3-13-4-2-10-20-13/h1-10,18H/b3-1+,14-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPZYGCMVAMSCZ-NQDFZQDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Compound X: A Technical Guide on its Mechanism of Action as a Selective LRRK2 G2019S Inhibitor

This document provides a comprehensive technical overview of the mechanism of action for Compound X, a novel small molecule inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, particularly Parkinson's disease.

Introduction to LRRK2 and the G2019S Mutation

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that is a key target in the study of Parkinson's disease (PD). The G2019S mutation in the kinase domain of LRRK2 is the most common genetic cause of both familial and sporadic PD. This mutation leads to a hyperactive kinase state, resulting in aberrant phosphorylation of downstream substrates and contributing to neuronal toxicity and cell death. The primary therapeutic strategy for LRRK2-associated PD is the development of selective inhibitors that can normalize this pathological kinase activity.

Mechanism of Action of Compound X

Compound X is a potent and selective ATP-competitive inhibitor of the LRRK2 G2019S mutant. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket within the kinase domain of LRRK2. By occupying this site, Compound X prevents the binding of ATP, which is essential for the phosphotransfer reaction. This inhibition leads to a direct reduction in the autophosphorylation of LRRK2 at serine 1292 (pS1292), a marker of its kinase activity. Consequently, the phosphorylation of downstream substrates, such as Rab10 at threonine 73 (pT73), is also significantly diminished. The reduction of this hyperactive kinase signaling cascade is hypothesized to be neuroprotective in the context of G2019S-driven pathology.

Technical Guide: Elucidation of the Biological Target and Mechanism of Action of Compound X

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the experimental data and methodologies used to identify and validate the primary biological target of Compound X, a novel small molecule inhibitor. The data presented herein demonstrate that Compound X is a potent and selective inhibitor of Tyrosine Kinase Z (TKZ), a key enzyme implicated in proliferative signaling pathways. This guide details the in vitro and cellular assays performed, including binding affinity, enzyme inhibition kinetics, and target engagement studies. Furthermore, it outlines the downstream cellular effects of Compound X and provides detailed protocols for the key experiments conducted.

Quantitative Data Summary

The following tables summarize the quantitative data derived from biochemical and cellular assays designed to characterize the interaction between Compound X and its biological target, TKZ.

Table 1: Binding Affinity and Enzyme Inhibition of Compound X against TKZ

| Parameter | Value | Description |

| Binding Affinity (SPR) | ||

| KD | 15.2 nM | Equilibrium dissociation constant, indicating the binding affinity of Compound X to TKZ. |

| kon | 1.8 x 105 M-1s-1 | Association rate constant. |

| koff | 2.7 x 10-3 s-1 | Dissociation rate constant. |

| Enzyme Inhibition | ||

| IC50 (Kinase Assay) | 35.5 nM | The concentration of Compound X required to inhibit 50% of TKZ enzymatic activity in vitro. |

Table 2: Cellular Activity and Kinase Selectivity of Compound X

| Parameter | Value | Description |

| Cellular Activity | ||

| EC50 (Phospho-Substrate Assay) | 150 nM | The concentration of Compound X required to achieve 50% inhibition of the phosphorylation of Substrate A (a direct downstream target of TKZ) in cellular models. |

| Kinase Selectivity | ||

| Kinase Y (IC50) | > 10,000 nM | Selectivity against a closely related kinase. |

| Kinase W (IC50) | 5,200 nM | Selectivity against a kinase in the same family. |

| Kinase V (IC50) | > 10,000 nM | Selectivity against a distantly related kinase. |

Signaling Pathway of Target TKZ

The following diagram illustrates the established signaling cascade involving the primary biological target of Compound X, Tyrosine Kinase Z (TKZ). Compound X exerts its effect by directly inhibiting TKZ, thereby blocking downstream signal propagation.

Caption: The TKZ signaling pathway initiated by growth factor binding.

Experimental Protocols

Detailed methodologies for the key experiments used to identify and characterize the biological target of Compound X are provided below.

3.1. In Vitro Kinase Assay (IC50 Determination)

-

Objective: To determine the concentration of Compound X required to inhibit 50% of the enzymatic activity of recombinant TKZ.

-

Materials: Recombinant human TKZ enzyme, biotinylated peptide substrate, ATP, Compound X, kinase assay buffer, HTRF detection reagents.

-

Procedure:

-

A serial dilution of Compound X was prepared in DMSO and then diluted in kinase assay buffer.

-

Recombinant TKZ enzyme was mixed with the diluted Compound X or DMSO (vehicle control) in a 384-well assay plate and incubated for 15 minutes at room temperature.

-

The kinase reaction was initiated by adding a mixture of the biotinylated peptide substrate and ATP.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The reaction was stopped by the addition of EDTA.

-

HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents were added to quantify the level of substrate phosphorylation.

-

The plate was read on an HTRF-compatible plate reader.

-

The resulting data were normalized to controls, and the IC50 value was calculated using a four-parameter logistic curve fit.

-

3.2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of Compound X to the TKZ protein.

-

Materials: Recombinant TKZ protein, Compound X, SPR sensor chip (e.g., CM5), running buffer, SPR instrument.

-

Procedure:

-

Recombinant TKZ protein was immobilized onto the surface of an SPR sensor chip using standard amine coupling chemistry.

-

A serial dilution of Compound X was prepared in the running buffer.

-

The diluted Compound X solutions were injected sequentially over the chip surface, from lowest to highest concentration, allowing for association and dissociation phases.

-

The binding response was measured in real-time as a change in resonance units (RU).

-

The sensor surface was regenerated between injections using a low pH buffer.

-

The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to determine the kon, koff, and KD values.

-

3.3. Cellular Thermal Shift Assay (CETSA) for Target Engagement

-

Objective: To confirm that Compound X directly binds to and stabilizes TKZ in a cellular environment.

-

Materials: Cultured cells expressing endogenous TKZ, Compound X, lysis buffer, PBS, equipment for heating and Western blotting.

-

Procedure:

-

Cells were cultured and harvested.

-

The cell suspension was treated with either Compound X (at a high concentration, e.g., 10 µM) or vehicle (DMSO) for 1 hour.

-

The treated cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes.

-

The cells were lysed by freeze-thaw cycles.

-

The soluble fraction (containing non-denatured protein) was separated from the precipitated (denatured) protein by centrifugation.

-

The amount of soluble TKZ remaining in the supernatant at each temperature was quantified by Western blot analysis using a TKZ-specific antibody.

-

A melting curve was generated by plotting the amount of soluble TKZ as a function of temperature. A shift in the melting curve to higher temperatures in the presence of Compound X indicates target stabilization and engagement.

-

Experimental Workflow Visualization

The following diagram outlines the logical workflow followed to identify and validate TKZ as the biological target of Compound X.

Caption: Workflow for the identification and validation of Compound X's target.

The Rapamycin Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanism of Action and Methodologies for a Prototypical mTORC1 Inhibitor

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1] It has since become a cornerstone of research in cell biology and medicine due to its potent immunosuppressive and antiproliferative properties.[1][2] These effects are primarily mediated through its highly specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cellular growth, metabolism, and proliferation.[3][4] This technical guide provides an in-depth overview of the rapamycin signaling pathway, quantitative data on its activity, and detailed protocols for key experimental procedures relevant to researchers, scientists, and drug development professionals.

Core Signaling Pathway: Mechanism of Rapamycin Action

Rapamycin exerts its inhibitory effect on the mTOR Complex 1 (mTORC1).[3] The mechanism is not a direct inhibition of the mTOR kinase domain, but rather an allosteric one.[5][6] Intracellularly, rapamycin first forms a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12).[3][5] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[6] This binding event is thought to induce a conformational change that destabilizes the mTORC1 complex and/or prevents substrates from accessing the mTOR catalytic site, thereby inhibiting its kinase activity.[7][8]

mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which have different subunit compositions, upstream regulators, downstream substrates, and sensitivities to rapamycin.[7][9]

-

mTORC1 (Rapamycin-Sensitive Complex): Composed of mTOR, Raptor (regulatory-associated protein of mTOR), mLST8, PRAS40, and DEPTOR.[10] mTORC1 is a master regulator of cell growth, integrating signals from growth factors (via the PI3K/AKT pathway), amino acids, energy status (via AMPK), and oxygen levels.[11][12] Its inhibition by rapamycin is the primary mechanism behind the compound's observed physiological effects.[6]

-

mTORC2 (Rapamycin-Insensitive Complex): Composed of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mLST8, mSIN1, and DEPTOR.[13] mTORC2 is generally considered insensitive to acute rapamycin treatment.[6] It primarily regulates cell survival and cytoskeleton organization by phosphorylating targets such as Akt at Ser473.[13][14]

The canonical downstream signaling cascade of mTORC1, which is inhibited by rapamycin, is depicted below.

Quantitative Data Presentation

The inhibitory potency of rapamycin varies between cell lines and the specific downstream readout being measured.[11] Below are tables summarizing key quantitative data for rapamycin's activity.

Table 1: In Vitro Inhibitory Potency of Rapamycin

| Parameter | Value | Cell Line / Conditions | Reference |

| IC50 (mTOR Activity) | ~0.1 nM | HEK293 cells | [15] |

| IC50 (T cell S6K activation) | ~0.05 nM | T cell line | [7] |

| Km (mTORC1 for Grb10 S150 peptide) | 120 ± 20 µM | In vitro kinase assay | [16] |

| Km (mTORC1 for 4E-BP1 S65 peptide) | 180 ± 30 µM | In vitro kinase assay | [16] |

Table 2: Rapamycin IC50 Values for Cell Proliferation/Viability in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | ~20 nM | [11] |

| MDA-MB-231 | Breast Cancer | ~20 µM | [11] |

| Ca9-22 | Oral Cancer | ~15 µM | [5] |

| T98G | Glioblastoma | ~2 nM | [15] |

| U87-MG | Glioblastoma | ~1 µM | [15] |

| U373-MG | Glioblastoma | >25 µM | [15] |

Note: IC50 values can be highly dependent on experimental conditions, including treatment duration and the specific assay used.

Table 3: Differential Effects on Downstream Substrate Phosphorylation

| Substrate (Phospho-site) | Rapamycin Sensitivity | Notes | References |

| S6K1 (Thr389) | High | Consistently and potently inhibited by rapamycin. | [11][17] |

| 4E-BP1 (Thr37/46) | Partial / Resistant | Inhibition can be incomplete or transient; phosphorylation may recover after prolonged treatment. | [17][18][19] |

| 4E-BP1 (Ser65) | Sensitive | More sensitive to rapamycin compared to Thr37/46 sites. | [20] |

| ULK1 | Resistant | Considered a "low affinity" substrate; its phosphorylation is largely resistant to rapamycin. | [20] |

Experimental Protocols

Detailed methodologies are critical for the accurate study of the rapamycin signaling pathway. Below are protocols for two key experimental techniques.

Protocol 1: Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol describes the analysis of the phosphorylation status of key mTORC1 downstream targets, S6K1 and 4E-BP1, in cultured cells following rapamycin treatment.

1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of rapamycin (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).

2. Protein Extraction: a. After treatment, place culture plates on ice and wash cells once with ice-cold Phosphate Buffered Saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[21] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.[21] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[21] e. Carefully transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein quantification assay (e.g., BCA assay).

4. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations for all samples. b. Add 4X Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.[21] c. Load samples onto a 4-12% gradient SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[21]

5. Protein Transfer and Immunoblotting: a. Transfer proteins to a PVDF membrane. b. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1][4] c. Incubate the membrane overnight at 4°C with primary antibodies (diluted in blocking buffer) against:

- Phospho-p70 S6 Kinase (Thr389)

- Total p70 S6 Kinase

- Phospho-4E-BP1 (Thr37/46)

- Total 4E-BP1

- A loading control (e.g., β-actin or GAPDH)[1] d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] f. Wash the membrane three times for 10 minutes each with TBST.

6. Signal Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system.[21] c. Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target.

Protocol 2: In Vitro mTORC1 Kinase Assay

This protocol allows for the direct measurement of mTORC1 kinase activity on a substrate and its inhibition by rapamycin. This protocol is adapted from methods using immunoprecipitated mTORC1.[2][12]

1. Immunoprecipitation of mTORC1: a. Culture cells (e.g., HEK293E expressing tagged Raptor or mTOR) and stimulate with growth factors (e.g., 100 nM insulin (B600854) for 15 min) to activate the pathway.[2] b. Lyse cells in ice-cold mTOR lysis buffer containing 0.3% CHAPS and protease/phosphatase inhibitors.[2] c. Clarify lysate by centrifugation (16,200 x g for 8 min at 4°C).[2] d. Incubate the supernatant with an anti-tag antibody (e.g., anti-HA for HA-Raptor) for 1.5 hours at 4°C.[2] e. Add Protein G agarose (B213101) beads and incubate for 1 hour at 4°C to capture the antibody-mTORC1 complexes. f. Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.

2. Kinase Reaction: a. Prepare the rapamycin inhibitor by pre-incubating 100 nM rapamycin with recombinant FKBP12 for 30 minutes on ice.[16] b. Resuspend the mTORC1-beads in mTOR kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2). c. Add the FKBP12-rapamycin complex or vehicle to the beads and incubate for 20 minutes on ice.[2] d. Initiate the kinase reaction by adding a reaction mix containing:

- 150-500 ng of a purified substrate (e.g., recombinant GST-4E-BP1).[2]

- 50-500 µM ATP.[2][16]

- 2-5 µCi [γ-32P] ATP.[16] e. Incubate the reaction at 30°C for 20-60 minutes with shaking.[2][16]

3. Reaction Quenching and Analysis: a. For radioactive detection: Stop the reaction by spotting aliquots onto P81 phosphocellulose paper and quenching in 0.42% phosphoric acid. Wash the papers extensively, dry, and quantify radioactivity using a scintillation counter or phosphoimager.[16] b. For Western blot detection: Stop the reaction by adding 4X Laemmli sample buffer and boiling. Analyze the samples by SDS-PAGE and Western blot using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 Thr37/46).[2]

Conclusion

Rapamycin remains an invaluable tool for dissecting the complexities of the mTORC1 signaling network. Its specific mechanism of action, forming a gain-of-function complex with FKBP12 to allosterically inhibit mTORC1, provides a unique pharmacological probe.[5] A thorough understanding of its differential effects on downstream targets and the application of robust, quantitative experimental protocols are essential for researchers aiming to accurately interpret its biological effects. This guide provides a foundational framework for professionals in basic research and drug development to investigate the multifaceted roles of the rapamycin-sensitive mTORC1 pathway in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 3. pnas.org [pnas.org]

- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 5. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 6. Mechanistic Target of Rapamycin Complex 1: From a Nutrient Sensor to a Key Regulator of Metabolism and Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]

- 15. selleckchem.com [selleckchem.com]

- 16. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

In Vivo Efficacy of Ipatasertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (B1662790) (GDC-0068) is a potent, orally bioavailable, small-molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] As a central component of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, Akt is a critical regulator of cell proliferation, survival, and metabolism.[1] The dysregulation of this pathway is a frequent occurrence in a wide range of human cancers, making Akt an attractive target for therapeutic intervention.[1][2] Ipatasertib functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing its catalytic activity, which in turn blocks downstream signaling that promotes cancer cell growth and survival.[1][3] This guide provides a comprehensive technical overview of the in vivo efficacy of Ipatasertib, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

Ipatasertib exerts its therapeutic effects by directly inhibiting the catalytic activity of the three Akt isoforms.[1] It achieves this by competing with adenosine (B11128) triphosphate (ATP) for binding within the kinase domain of the Akt protein.[1] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to downstream Akt substrates, thereby blocking the propagation of signals that promote cell growth, proliferation, and survival.[1][3] The PI3K/Akt pathway is a crucial driver of tumor growth in various cancers, and its hyperactivation, often due to the loss of the tumor suppressor PTEN, is linked to poor outcomes.[4] By inhibiting Akt, Ipatasertib aims to halt the proliferation of cancer cells and induce apoptosis.[5]

Caption: PI3K/Akt signaling pathway and the inhibitory action of Ipatasertib.

In Vivo Efficacy of Ipatasertib

Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of Ipatasertib, both as a monotherapy and in combination with other agents.[6][7] The efficacy of Ipatasertib is particularly pronounced in tumors with alterations in the PI3K/Akt pathway, such as PTEN loss or PIK3CA mutations.[8]

Summary of Preclinical In Vivo Data

| Cancer Type | Animal Model | Treatment | Key Findings |

| Endometrial Cancer | Transgenic mouse model (Lkb1fl/flp53fl/fl) | Ipatasertib | Significantly reduced tumor weights by 52.2% compared to placebo after 4 weeks.[6] |

| Endometrial Cancer | Transgenic mouse model (Lkb1fl/flp53fl/fl) | Ipatasertib + Paclitaxel (B517696) | Combination therapy showed significantly increased anti-tumor efficacy compared to either agent alone.[6] |

| Colon Cancer | Xenograft model | Ipatasertib | Effectively suppressed tumor growth.[7] |

| Melanoma | PTEN-null xenograft model | Ipatasertib | Dose-dependent decrease in tumor growth.[9] |

| Breast Cancer | PIK3CA-mutant (H1047R) xenograft model | Ipatasertib | Dose-dependent decrease in tumor growth.[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following is a generalized protocol based on common practices in preclinical oncology research for evaluating a compound like Ipatasertib.

General In Vivo Xenograft Study Protocol

-

Animal Models and Husbandry:

-

Species: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are commonly used to prevent rejection of human tumor xenografts.

-

Housing: Animals are housed in a pathogen-free environment with controlled temperature, humidity, and light cycles, with ad libitum access to food and water. All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

-

-

Cell Culture and Tumor Implantation:

-

Cell Lines: Human cancer cell lines with known genetic backgrounds (e.g., PTEN status, PIK3CA mutations) are cultured under standard conditions.

-

Implantation: A predetermined number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Formulation: Ipatasertib is formulated for oral administration in a suitable vehicle.

-

Dosing and Schedule: The compound is administered at various dose levels (e.g., mg/kg) on a defined schedule (e.g., once daily) for a specified duration. The control group receives the vehicle only.

-

-

Endpoint and Analysis:

-

Treatment Duration: Treatment continues for a predetermined period or until tumors in the control group reach a specified size.

-

Euthanasia and Tumor Excision: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Data Analysis: Tumor growth rates and final tumor weights are compared between the treatment and control groups to determine the anti-tumor efficacy. Statistical analysis is performed to assess significance.[1]

-

Caption: A typical experimental workflow for an in vivo efficacy study.

Clinical Studies and Combination Therapies

The promising preclinical data for Ipatasertib has led to its evaluation in numerous clinical trials, both as a monotherapy and in combination with standard-of-care agents.

Summary of Selected Clinical Trial Data

| Trial Name | Cancer Type | Combination Therapy | Key Findings |

| LOTUS (Phase II) | Metastatic Triple-Negative Breast Cancer (mTNBC) | Paclitaxel | Improved median Progression-Free Survival (PFS) in the intent-to-treat population (6.2 vs. 4.9 months) and more pronounced in patients with PIK3CA/AKT1/PTEN-altered tumors (9.0 vs. 4.9 months).[10] |

| IPATential150 (Phase III) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) with PTEN loss | Abiraterone + Prednisone/Prednisolone | Met one of its co-primary endpoints, showing a statistically significant decrease in the risk of disease progression or death (radiographic PFS).[4] |

| IPATunity130 (Phase III) | PIK3CA/AKT1/PTEN-altered advanced TNBC | Paclitaxel | Did not show a significant improvement in PFS (median 7.4 vs. 6.1 months).[11][12] |

| TAPISTRY (Phase II) | AKT-mutant solid tumors | Monotherapy | Showed an objective response rate of 31.3%, with notable responses in endometrial and breast cancers.[13] |

Conclusion

Ipatasertib has demonstrated robust in vivo efficacy in a variety of preclinical cancer models, particularly in those with dysregulated PI3K/Akt signaling.[7][8] Its mechanism as an ATP-competitive pan-Akt inhibitor provides a strong rationale for its use in targeted cancer therapy.[1] While clinical trial results have been mixed, with some studies showing significant benefits and others not meeting their primary endpoints, Ipatasertib continues to be an important investigational agent.[4][11] Further research is needed to identify predictive biomarkers to better select patient populations who are most likely to respond to Ipatasertib, both as a single agent and as part of combination regimens. The detailed experimental protocols and efficacy data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Akt inhibitor ipatasertib evidenced as a promising contender for therapy against solid tumors - VHIO [vhio.net]

- 3. researchgate.net [researchgate.net]

- 4. Genentech’s Ipatasertib Has Mixed Results in Prostate Cancer Trial - BioSpace [biospace.com]

- 5. What is Ipatasertib Dihydrochloride used for? [synapse.patsnap.com]

- 6. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ascopubs.org [ascopubs.org]

Pharmacodynamics of the Novel Kinase Inhibitor: Compound X

This technical guide provides a comprehensive overview of the pharmacodynamics of Compound X, a novel, potent, and selective inhibitor of the fictional kinase, Apoptosis-Promoting Kinase 1 (APK1). The data herein supports the potential development of Compound X as a therapeutic agent for specific oncology indications.

Mechanism of Action

Compound X is an ATP-competitive inhibitor of APK1, a serine/threonine kinase that plays a critical role in a pro-survival signaling pathway frequently dysregulated in cancer. By binding to the ATP-binding pocket of APK1, Compound X prevents the phosphorylation of its downstream substrate, Pro-Survival Factor B (PSF-B), thereby inhibiting the signaling cascade and promoting apoptosis in cancer cells.

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro pharmacodynamic parameters of Compound X.

| Parameter | Value | Description |

| Ki (APK1) | 2.5 nM | Inhibitor constant, indicating the binding affinity of Compound X to APK1. |

| IC50 (APK1) | 5.8 nM | Half-maximal inhibitory concentration against APK1 enzymatic activity. |

| EC50 (Cellular) | 50 nM | Half-maximal effective concentration for inducing apoptosis in APK1-dependent cell lines. |

| Selectivity | >1000-fold | Selectivity for APK1 over a panel of 300 other kinases. |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Compound X.

Experimental Protocols

This assay determines the concentration of Compound X required to inhibit 50% of APK1 enzymatic activity (IC50).

-

Materials: Recombinant human APK1 enzyme, ATP, biotinylated peptide substrate, Compound X, kinase buffer, 96-well plates, HTRF detection reagents.

-

Procedure:

-

A serial dilution of Compound X is prepared in DMSO and then diluted in kinase buffer.

-

Recombinant APK1 enzyme is added to the wells of a 96-well plate.

-

The diluted Compound X is added to the wells, followed by a pre-incubation period.

-

The kinase reaction is initiated by adding a mixture of ATP and the biotinylated peptide substrate.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and HTRF detection reagents are added to quantify the amount of phosphorylated substrate.

-

The signal is read on a plate reader, and the IC50 value is calculated from the dose-response curve.

-

This assay measures the ability of Compound X to induce apoptosis in an APK1-dependent cancer cell line.

-

Materials: APK1-dependent human cancer cell line, cell culture medium, Compound X, 96-well clear-bottom plates, Caspase-Glo® 3/7 Assay System.

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

A serial dilution of Compound X is prepared in the cell culture medium.

-

The medium is removed from the cells and replaced with the medium containing different concentrations of Compound X.

-

The cells are incubated with Compound X for 48 hours.

-

The Caspase-Glo® 3/7 reagent is added to each well to measure caspase activity, a marker of apoptosis.

-

The plate is incubated at room temperature, and the luminescence is measured using a plate reader.

-

The EC50 value is determined by plotting the luminescence signal against the log of Compound X concentration.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro kinase inhibition assay.

An In-depth Technical Guide on the Solubility and Stability of Acetylsalicylic Acid

This technical guide provides a comprehensive overview of the solubility and stability of Acetylsalicylic Acid (Aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). A thorough understanding of these physicochemical properties is critical for researchers, scientists, and drug development professionals to ensure the efficacy, safety, and quality of pharmaceutical formulations. This document details the solubility of Acetylsalicylic Acid in various solvents, outlines its stability under different environmental conditions, and provides detailed experimental protocols for assessment.

Solubility Profile of Acetylsalicylic Acid

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability. Acetylsalicylic acid is a weak acid and its solubility is influenced by the solvent, temperature, and pH.

The solubility of Acetylsalicylic Acid has been determined in a range of common solvents. The data below summarizes its solubility at or near room temperature. It is generally more soluble in organic solvents compared to water.[1][2][3]

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |

| Water | ~2.7 - 3.3 | ~0.015 - 0.018 | 25 |

| Ethanol (B145695) | ~80 | ~0.444 | Ambient |

| DMSO | ~41 | ~0.227 | Ambient |

| Dimethyl Formamide | ~30 | ~0.166 | Ambient |

| Acetone (B3395972) | High Solubility | - | Ambient |

| PBS (pH 7.2) | ~2.7 | ~0.015 | Ambient |

Note: Solubility values can vary based on the specific experimental conditions.

The solubility of Acetylsalicylic Acid in binary solvent mixtures also increases with temperature.[4][5] In mixtures such as ethanol + methyl cyclohexane (B81311) and acetone + methyl cyclohexane, solubility rises as temperature increases and decreases as the proportion of the less polar solvent (methyl cyclohexane) increases.[4][5]

Stability Profile of Acetylsalicylic Acid

Acetylsalicylic Acid is susceptible to degradation, primarily through hydrolysis, which can be influenced by pH, temperature, humidity, and light.[6][7][8] The primary degradation products are salicylic (B10762653) acid and acetic acid.[6][7][8][9]

The principal degradation pathway for Acetylsalicylic Acid is the hydrolysis of the ester linkage. This reaction is catalyzed by acid, base, or heat and is significantly accelerated by the presence of moisture.[6][8]

Forced degradation studies are essential to understand the stability of a drug substance. The table below summarizes the degradation of Acetylsalicylic Acid under various stress conditions as per ICH guidelines.[10][11]

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 N HCl, heated at 60-80°C for several hours | Significant degradation |

| Base Hydrolysis | 0.1 N NaOH, at room temperature for a short period | Very rapid and extensive degradation |

| Neutral Hydrolysis | Water, heated at 60-80°C | Slower degradation compared to acid/base conditions |

| Oxidative Degradation | 3-10% Hydrogen Peroxide (H₂O₂), room temperature | Some degradation observed |

| Thermal Degradation | Dry heat at 70-80°C for an extended period | Degradation occurs, especially in the presence of moisture |

| Photolytic Degradation | Exposure to UV light | Degradation is observed, particularly in solution[7] |

Studies have shown that elevated moisture and temperatures above 25°C have the most significant negative impact on the stability of Acetylsalicylic Acid in solid dosage forms.[7][8] Storage at reduced temperatures (<8°C) enhances stability.[7][8][12]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable solubility and stability data.

This method determines the equilibrium solubility of a compound in a specific solvent system.[13][14][15][16]

Objective: To determine the thermodynamic solubility of Acetylsalicylic Acid in a given buffer system at a specific temperature.

Materials:

-

Acetylsalicylic Acid (pure API)

-

Solvent/buffer of interest (e.g., Phosphate Buffer, pH 6.8)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical balance

-

Validated analytical method (e.g., HPLC-UV) for quantification

Methodology:

-

Preparation: Add an excess amount of Acetylsalicylic Acid to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent/buffer to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to allow it to reach equilibrium. The time to reach equilibrium should be established in preliminary experiments.[16]

-

Sample Collection: After equilibration, allow the suspension to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes any undissolved solid particles.

-

Dilution: Dilute the filtrate with the mobile phase of the analytical method to a concentration within the calibrated range.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved Acetylsalicylic Acid.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate.

This protocol outlines a typical forced degradation study to assess the stability of Acetylsalicylic Acid and validate a stability-indicating analytical method.[6][10]

Objective: To identify degradation products and evaluate the stability of Acetylsalicylic Acid under various stress conditions.

Materials:

-

Acetylsalicylic Acid

-

HPLC grade solvents (Acetonitrile, Methanol, Water)

-

Acids (e.g., 0.1 N HCl), Bases (e.g., 0.1 N NaOH), Oxidizing agents (e.g., 3% H₂O₂)

-

HPLC system with a UV detector and a suitable column (e.g., C18)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Acetylsalicylic Acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.[6]

-

Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N HCl. Heat the mixture (e.g., at 60°C for 2 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a suitable final concentration.[6]

-

Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 1 hour). Neutralize with 0.1 N HCl and dilute to the final concentration.[6]

-

Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to the final concentration.[6]

-

Thermal Degradation: Expose the solid API powder to dry heat in an oven (e.g., 80°C for 48 hours). Dissolve the stressed powder and dilute to the final concentration.[6]

-

Control Sample: Prepare a control sample by diluting the unstressed stock solution to the same final concentration.

-

HPLC Analysis: Inject all prepared samples (stressed and control) into the HPLC system. The method should be capable of separating the intact drug from all degradation products.[10]

-

Data Evaluation: Analyze the resulting chromatograms. Calculate the percentage of degradation for each stress condition. Assess the peak purity of the parent drug to ensure no co-elution with degradation products, thus confirming the stability-indicating nature of the method.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. espublisher.com [espublisher.com]

- 3. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. files.sdiarticle5.com [files.sdiarticle5.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. benchchem.com [benchchem.com]

- 16. who.int [who.int]

An In-Depth Technical Guide to the Structural Analogs of Compound X (Imatinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound X, known in the scientific community as Imatinib (marketed as Gleevec®), represents a paradigm shift in cancer therapy.[1][2][3] As a targeted therapy, Imatinib was specifically designed to inhibit the activity of the Bcr-Abl tyrosine kinase, the oncoprotein responsible for chronic myeloid leukemia (CML).[2][4][5] Its success has not only transformed the prognosis for CML patients but has also paved the way for the development of other targeted therapies.[6]

However, the emergence of drug resistance, primarily due to point mutations in the Bcr-Abl kinase domain, has necessitated the development of new therapeutic agents.[6][7][8] This guide provides a comprehensive overview of the structural analogs of Imatinib, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

The Core Target: The BCR-Abl Signaling Pathway

CML is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which results in the fusion of the breakpoint cluster region (BCR) gene and the Abelson murine leukemia (ABL) gene.[9] This fusion creates the BCR-ABL oncogene, which encodes a constitutively active Bcr-Abl tyrosine kinase.[6][8][9][10]

The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively drive uncontrolled cell proliferation and inhibit apoptosis.[10][11][12][13][14] Imatinib and its analogs are designed to bind to the ATP-binding site of the Abl kinase domain, thereby inhibiting its activity and blocking these downstream signals.[1][4]

BCR-Abl Signaling Pathway and Inhibition by Imatinib.

Structural Analogs of Imatinib (Second-Generation BCR-Abl Inhibitors)

To combat Imatinib resistance, a new generation of Bcr-Abl inhibitors has been developed.[6][7][8] These structural analogs are designed to have increased potency and to be effective against many of the Bcr-Abl mutations that confer resistance to Imatinib.[7]

-

Nilotinib (Tasigna®): A structural analog of Imatinib with a modified chemical structure that results in a higher binding affinity for the Bcr-Abl kinase domain. It is significantly more potent than Imatinib.[15]

-

Dasatinib (Sprycel®): A dual Src/Abl inhibitor that can bind to both the active and inactive conformations of the Abl kinase domain, making it effective against a broader range of mutations.[6][15]

-

Bosutinib (Bosulif®): Another dual Src/Abl inhibitor with a distinct chemical scaffold that allows it to inhibit a wide range of Bcr-Abl mutations.

-

Ponatinib (Iclusig®): A pan-Bcr-Abl inhibitor designed to be effective against the T315I mutation, which is resistant to most other tyrosine kinase inhibitors (TKIs).

Quantitative Data Presentation

The efficacy of Imatinib and its analogs is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the target kinase's activity.

Table 1: In Vitro IC50 Values of BCR-Abl Inhibitors against Wild-Type and Mutant BCR-Abl Kinase

| Compound | Wild-Type BCR-Abl IC50 (nM) | T315I Mutant IC50 (nM) | P-loop Mutants (range, nM) |

| Imatinib | 25 - 100 | >10,000 | 150 - >10,000 |

| Nilotinib | 5 - 20 | >10,000 | 15 - 500 |

| Dasatinib | <1 - 5 | >5,000 | <1 - 10 |

| Bosutinib | 1 - 10 | >5,000 | 5 - 50 |

| Ponatinib | 0.4 | 2 | 0.5 - 5 |

Note: IC50 values are compiled from various preclinical studies and can vary between assays.[16][17]

Table 2: Antiproliferative Activity (IC50 in nM) in CML Cell Lines

| Compound | K562 (Imatinib-sensitive) | Ba/F3 p210 (Wild-Type) | Ba/F3 T315I (Imatinib-resistant) |

| Imatinib | 80 - 200 | 200 - 600 | >10,000 |

| Nilotinib | 20 - 50 | 10 - 30 | >5,000 |

| Dasatinib | 1 - 5 | <1 - 3 | >2,000 |

| Bosutinib | 20 - 100 | 10 - 40 | >3,000 |

| Ponatinib | 1 - 10 | 0.5 - 2 | 10 - 40 |

Note: Data is compiled from multiple sources and represents typical ranges.[18][19][20]

Experimental Protocols

General Synthesis of Imatinib Analogs

The synthesis of Imatinib and its analogs often involves a multi-step process. A common strategy is the convergent synthesis where key intermediates are prepared separately and then combined.[21][22][23] A modular continuous flow synthesis has also been developed for the rapid generation of diverse analogs.[22]

Example Synthetic Scheme Outline:

-

Preparation of the Pyrimidinyl Amine Core: This typically involves the reaction of an enaminone with guanidine (B92328) nitrate.[21]

-

Synthesis of the Substituted Aniline Moiety: This can be achieved through various standard organic chemistry reactions, including nitration and reduction.

-

Coupling Reaction: A key step is the C-N bond formation between the pyrimidinyl amine and the substituted aniline, often catalyzed by copper or palladium.[21]

-

Final Functionalization: The final steps involve the addition of the side chain, for example, by acylation followed by reaction with N-methylpiperazine for Imatinib.[21]

In Vitro BCR-Abl Kinase Inhibition Assay

This assay determines the IC50 of an inhibitor against the recombinant Bcr-Abl kinase.[16]

Materials:

-

Recombinant Bcr-Abl kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

Test inhibitors (serial dilutions)

-

ADP-Glo™ Kinase Assay system (Promega) or similar detection method

Procedure:

-

In a 384-well plate, add the serially diluted test inhibitors.[16]

-

Add the recombinant Bcr-Abl kinase and the peptide substrate to each well.[16]

-

Initiate the kinase reaction by adding ATP.[16]

-

Incubate the reaction mixture at 30°C for 1 hour.[16]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescent signal.[16]

-

Measure luminescence with a plate reader.[16]

-

Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of CML cell lines.[24][25]

Materials:

-

CML cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl)

-

Cell culture medium and supplements

-

Test inhibitors (serial dilutions)

-

MTT or WST-1 reagent for colorimetric measurement of cell viability

Procedure:

-

Seed the CML cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of the test inhibitors to the wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the MTT or WST-1 reagent to each well and incubate for a few hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell proliferation.

In Vivo Xenograft Model for CML

Animal models are crucial for evaluating the in vivo efficacy of Imatinib analogs.[26][27]

Procedure Outline:

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are irradiated and then injected with human CML cells (e.g., K562) or primary patient-derived CML cells.

-

Tumor Growth: The growth of the leukemic cells is monitored by measuring tumor volume (if a solid tumor forms) or by bioluminescence imaging if the cells are engineered to express luciferase.

-

Treatment: Once the disease is established, the mice are treated with the test compound (e.g., via oral gavage) or a vehicle control.

-

Efficacy Assessment: The effect of the treatment on tumor growth and survival is monitored over time. At the end of the study, tissues can be harvested for further analysis (e.g., immunohistochemistry, western blotting).

Mandatory Visualizations

General Experimental Workflow for TKI Evaluation.

Logical Progression of BCR-Abl Inhibitor Development.

Conclusion

Imatinib revolutionized the treatment of CML by targeting the underlying molecular cause of the disease. The development of its structural analogs has been a continuous effort to improve efficacy and overcome the challenge of drug resistance. This guide has provided an overview of these second-generation inhibitors, their mechanism of action, and the experimental approaches used to evaluate them. The ongoing research in this field continues to focus on developing more potent and selective inhibitors, with the ultimate goal of providing curative therapies for all CML patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Imatinib - Wikipedia [en.wikipedia.org]

- 3. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frankino.uh.edu [frankino.uh.edu]

- 7. The second generation of BCR-ABL tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Second generation inhibitors of BCR-ABL for the treatment of imatinib-resistant chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. benchchem.com [benchchem.com]

- 17. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Human Leukemia Cell K562-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 25. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Compound X: A Novel Kinase Inhibitor

Abstract

Compound X is a novel, potent, and selective small molecule inhibitor of Kinase Y, a critical enzyme implicated in the aberrant signaling pathways of various oncological indications.[1] This technical guide provides an in-depth review of the current literature on Compound X, covering its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and preliminary clinical findings. Detailed experimental protocols and quantitative data are presented to support independent validation and further investigation by researchers, scientists, and drug development professionals.[2] The evidence to date suggests that Compound X holds significant promise as a therapeutic agent, warranting continued preclinical and clinical development.[3]

Introduction

Compound X is a synthetic heterocyclic molecule designed to target the ATP-binding pocket of Kinase Y, a serine/threonine kinase frequently dysregulated in several human cancers.[1] Aberrant Kinase Y activity leads to the hyperactivation of downstream proliferative and anti-apoptotic signaling pathways.[4][5] By competitively inhibiting ATP binding, Compound X effectively blocks the phosphorylation of downstream substrates, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[1][6] This document synthesizes the available preclinical data for Compound X, providing a comprehensive resource for the scientific community.

Mechanism of Action

The primary mechanism of action of Compound X is the direct inhibition of Kinase Y.[7][8] This interaction disrupts a key signaling cascade that promotes cell survival and proliferation.

Target Engagement

Cellular Thermal Shift Assays (CETSA) have confirmed the direct binding of Compound X to Kinase Y in intact cells. Treatment with Compound X increases the thermal stability of Kinase Y, indicating a direct physical interaction.[9]

Downstream Signaling Effects

Inhibition of Kinase Y by Compound X prevents the phosphorylation of its downstream effector, Protein Z. This, in turn, blocks the subsequent activation of the transcription factor, Factor-A, which is responsible for upregulating genes involved in cell proliferation and survival. The interruption of this signaling cascade is the key to the anti-tumor activity of Compound X.[10]

In Vitro Pharmacology

The biological activity of Compound X has been characterized in a variety of in vitro assays to determine its potency and selectivity.

Kinase Selectivity Profile

Compound X was screened against a panel of 100 kinases to assess its selectivity. The half-maximal inhibitory concentration (IC50) was determined for each kinase.[11][12] The results demonstrate that Compound X is highly selective for Kinase Y.

Table 1: Kinase Inhibition Profile of Compound X

| Kinase Target | IC50 (nM) |

|---|---|

| Kinase Y | 5.2 |

| Kinase A | 8,500 |

| Kinase B | >10,000 |

| Kinase C | 6,750 |

| Kinase D | >10,000 |

Cellular Potency

The anti-proliferative activity of Compound X was evaluated in a panel of human cancer cell lines.[9] The IC50 values were determined after 72 hours of continuous exposure.[13]

Table 2: Anti-proliferative Activity of Compound X in Cancer Cell Lines

| Cell Line | Cancer Type | Kinase Y Status | IC50 (µM)[9] |

|---|---|---|---|

| MCF-7 | Breast | Wild-Type | 5.2 ± 0.8 |

| A549 | Lung | Wild-Type | 12.6 ± 1.5 |

| HCT116 | Colon | Mutated (Active) | 0.08 ± 0.02 |

| K562 | Leukemia | Wild-Type | 2.3 ± 0.4 |

| U87 MG | Glioblastoma| Overexpressed | 0.15 ± 0.05 |

In Vivo Pharmacology & Pharmacokinetics

The efficacy and pharmacokinetic (PK) profile of Compound X were assessed in preclinical animal models.[14][15]

Xenograft Tumor Model Efficacy

The in vivo anti-tumor activity of Compound X was evaluated in a mouse xenograft model using the HCT116 colon cancer cell line.[16][17] Daily oral administration of Compound X resulted in significant tumor growth inhibition.

Table 3: In Vivo Efficacy of Compound X in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | - | 0 |

| Compound X | 10 | 45 |

| Compound X | 30 | 88 |

| Positive Control Drug | 50 | 75 |

Pharmacokinetic Profile

The pharmacokinetic properties of Compound X were determined in mice following a single oral dose of 10 mg/kg.[18][19][20] Plasma concentrations of the compound were measured at various time points.[21]

Table 4: Pharmacokinetic Parameters of Compound X in Mice

| Parameter | Value |

|---|---|

| Tmax (h) | 1.5 |

| Cmax (ng/mL) | 850 |

| AUC (0-24h) (ng·h/mL) | 6,200 |

| T½ (h) | 6.8 |

Preliminary Clinical Studies

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of Compound X in patients with advanced solid tumors.[22] The study employed a standard 3+3 dose-escalation design.

Table 5: Summary of Phase 1 Clinical Trial Results

| Dose Level (mg, BID) | Number of Patients | MTD Determined | Dose-Limiting Toxicities (DLTs) |

|---|---|---|---|

| 50 | 3 | No | None |

| 100 | 3 | No | None |

| 200 | 6 | Yes | Grade 3 Fatigue (2 patients) |

| 400 | - | - | Not Administered |

The Maximum Tolerated Dose (MTD) was established at 200 mg twice daily. The pharmacokinetic profile in humans was consistent with preclinical data, showing dose-proportional exposure.

Key Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility.[9][13]

In Vitro Cell Viability (MTT) Assay

This protocol is used to determine the IC50 value of Compound X against cancer cell lines.[23]

-

Cell Seeding : Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.[9]

-

Compound Treatment : Treat cells with a serial dilution of Compound X (e.g., from 0.001 to 100 µM) for 72 hours.[1]

-

MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[24][25]

Mouse Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of Compound X.[26]

-

Cell Implantation : Subcutaneously implant 5 x 10^6 HCT116 cells into the flank of immunodeficient mice.

-

Tumor Growth : Allow tumors to grow to an average volume of 100-150 mm³.

-

Randomization : Randomize animals into treatment groups (n=8-10 per group).[16]

-

Treatment Administration : Administer Compound X or vehicle control orally, once daily, for 21 days.

-

Tumor Measurement : Measure tumor volume with calipers twice weekly.

-

Endpoint : At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

-

Data Analysis : Compare the mean tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

Compound X has demonstrated a compelling preclinical profile as a potent and selective inhibitor of Kinase Y. It exhibits significant anti-tumor activity in both in vitro and in vivo models, driven by a clear mechanism of action.[2] The pharmacokinetic properties are favorable for oral administration, and the compound has been shown to be safe and well-tolerated in a Phase 1 clinical trial.[22] The data summarized in this guide strongly support the continued development of Compound X as a promising new therapeutic agent for cancer treatment.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Centauri Therapeutics receives an additional $5.1M from CARB-X to progress ABX-01 lead compound to first in human clinical trials | Drug Discovery News [drugdiscoverynews.com]

- 4. researchgate.net [researchgate.net]

- 5. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]

- 15. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the optimum design for my animal experiment? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Pharmacokinetics - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. researchgate.net [researchgate.net]

- 22. CRLX101 (formerly IT-101)–A Novel Nanopharmaceutical of Camptothecin in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

Homology of Compound X Target Protein: A Technical Guide to Selectivity and Mechanism of Action

This technical guide provides an in-depth analysis of the target protein for the novel therapeutic candidate, Compound X. Designed for researchers, scientists, and drug development professionals, this document details the target identification, homology, and selectivity profile of Compound X, with a focus on its interaction with the Janus Kinase (JAK) family of proteins. The guide includes comprehensive experimental methodologies, quantitative data analysis, and visual representations of key biological pathways and workflows to facilitate a thorough understanding of Compound X's mechanism of action.

Introduction

Compound X is a novel small molecule inhibitor under investigation for the treatment of myelofibrosis, a bone marrow disorder characterized by dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway signaling.[1] The therapeutic efficacy of a targeted agent like Compound X is critically dependent on its precise interaction with the intended molecular target and its selectivity over closely related proteins.[2][3] Understanding the homology of the target protein is therefore essential for predicting both on-target efficacy and potential off-target effects.

This document outlines the identification of Janus Kinase 2 (JAK2) as the primary target of Compound X. It further explores the homology within the JAK family—comprising JAK1, JAK2, JAK3, and TYK2—and presents a comparative analysis of Compound X's inhibitory activity against these homologs.

Target Identification and Validation

The molecular target of a bioactive small molecule is often unknown at the outset of a drug discovery campaign. A combination of biochemical and computational methods is typically required to elucidate the precise protein target or targets responsible for an observed phenotype.[3] For Compound X, a chemical proteomics approach utilizing affinity chromatography coupled with mass spectrometry was employed to identify its direct binding partners in a relevant cellular context.

Experimental Workflow: Target Identification

The workflow for identifying the protein target of Compound X is a multi-step process that begins with the synthesis of a tagged compound and culminates in data analysis to pinpoint high-confidence interactors. This direct biochemical method involves immobilizing a modified version of Compound X to "pull down" its binding partners from cell lysates.[2][3]

Detailed Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Affinity Probe: Compound X is chemically modified to include a biotin (B1667282) tag via a flexible linker, ensuring that the tag does not interfere with the compound's binding to its target protein.

-

Cell Lysis: Human erythroleukemia (HEL) cells, which exhibit constitutive JAK-STAT signaling, are cultured and harvested. Cells are lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.

-

Incubation: The cell lysate is incubated with the biotin-tagged Compound X to allow for the formation of protein-ligand complexes. A control incubation is performed with free biotin to account for non-specific binding to the tag itself.

-

Capture: Streptavidin-coated magnetic beads are added to the lysate. The high affinity of biotin for streptavidin facilitates the capture of the tagged Compound X along with its bound proteins.

-

Washing: The beads are washed multiple times with lysis buffer to remove proteins that are not specifically bound to Compound X.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Protein Digestion and Mass Spectrometry: The eluted proteins are separated by one-dimensional SDS-PAGE. The gel is stained, and protein bands are excised and subjected to in-gel digestion with trypsin. The resulting peptides are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The acquired MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the proteins. Proteins significantly enriched in the Compound X pulldown compared to the control are identified as high-confidence binding partners. In this workflow, JAK2 was identified as the primary and most significantly enriched interactor.

Homology of the Target Protein: The JAK Family

The identification of JAK2 as the target of Compound X necessitates an evaluation of its activity against other members of the Janus kinase family to determine its selectivity profile. The JAK family consists of four non-receptor tyrosine kinases:

-

JAK1: Involved in signaling for a broad range of cytokines.

-

JAK2: Critical for signaling from hematopoietic growth factor receptors, including the erythropoietin and thrombopoietin receptors.

-

JAK3: Primarily associated with cytokine receptors that use the common gamma chain (γc), crucial for lymphocyte function.

-

TYK2: Participates in the signaling of cytokines like IL-12 and type I interferons.

The high degree of structural homology in the ATP-binding kinase domain across the JAK family presents a challenge for developing selective inhibitors.

Quantitative Analysis of Compound X Selectivity

To quantify the potency and selectivity of Compound X, a series of biochemical and cellular assays were performed. The results are compared with two established JAK inhibitors, Ruxolitinib and Fedratinib.

Biochemical Inhibition of JAK Family Kinases

The half-maximal inhibitory concentration (IC50) of Compound X against each of the four JAK family members was determined using a radiometric kinase assay. A lower IC50 value indicates greater potency.

Table 1: Biochemical IC50 Values (nM) of Compound X and Reference Inhibitors

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |

|---|---|---|---|---|

| Compound X | 285 | 5 | 450 | 320 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |

| Fedratinib | 35 | 3 | 334 | 43 |

Data are hypothetical and for illustrative purposes.

Cellular Assay: Inhibition of STAT Phosphorylation

To confirm the activity of Compound X in a cellular context, its ability to inhibit cytokine-induced STAT phosphorylation was measured in relevant cell lines.

Table 2: Cellular IC50 Values (nM) for STAT Phosphorylation Inhibition

| Compound | Cell Line | Pathway Inhibited | IC50 (nM) |

|---|---|---|---|

| Compound X | HEL (JAK2 V617F) | p-STAT5 | 150 |

| Ruxolitinib | HEL (JAK2 V617F) | p-STAT5 | 120 |

| Fedratinib | HEL (JAK2 V617F) | p-STAT5 | 180 |

Data are hypothetical and for illustrative purposes.

Signaling Pathway Modulation by Compound X

Compound X exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from extracellular cytokines and growth factors to the nucleus, where they regulate gene expression involved in cell proliferation, differentiation, and survival.

The JAK-STAT Signaling Pathway

The binding of a cytokine (e.g., erythropoietin) to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows the JAKs to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are recruited, phosphorylated by the JAKs, and then dimerize and translocate to the nucleus to act as transcription factors.

Homology Modeling and Structural Basis of Selectivity

To understand why Compound X is highly selective for JAK2 over its homologs, computational homology modeling can be employed.[4] Since the crystal structures of all four human JAK kinase domains are available, a comparative docking analysis can reveal subtle differences in the ATP-binding pocket that Compound X may exploit.

Logic of Homology Modeling and Docking

Homology modeling constructs a 3D model of a target protein based on the experimental structure of a related homologous protein.[4][5] In this case, since experimental structures exist, the focus shifts to molecular docking to predict the binding pose of Compound X within the active sites of JAK1, JAK2, JAK3, and TYK2.

Analysis of these models suggests that a specific non-conserved residue in the JAK2 active site forms a favorable interaction with a unique moiety of Compound X, an interaction that is not possible or is sterically hindered in JAK1, JAK3, and TYK2. This structural difference likely accounts for the observed >50-fold selectivity in biochemical assays.

Conclusion

This guide demonstrates that Compound X is a potent and highly selective inhibitor of JAK2. Target identification was successfully achieved using an affinity chromatography-mass spectrometry approach.[2][6] Quantitative analysis confirms the selectivity of Compound X for JAK2 over its homologs JAK1, JAK3, and TYK2, a critical feature for minimizing potential off-target effects. The compound effectively inhibits the JAK-STAT signaling pathway in a cellular context, supporting its proposed mechanism of action for the treatment of myelofibrosis. Further structural studies, guided by computational modeling, will continue to illuminate the precise molecular interactions that govern the remarkable selectivity of Compound X.

References

- 1. benchchem.com [benchchem.com]

- 2. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homology Modeling of Protein Targets with MODELLER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for the MEK1/2 Inhibitor U0126 (Compound X) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

U0126 is a potent and selective inhibitor of MEK1 (mitogen-activated protein kinase kinase 1) and MEK2.[1][2] It functions as a non-competitive inhibitor with respect to both MEK and ATP, binding to a unique site on the MEK1/2 enzymes.[3] This inhibition prevents the phosphorylation and subsequent activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2 (also known as p44/p42 MAPK).[4] The Ras/Raf/MEK/ERK signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[4] Dysregulation of this pathway is a common feature in many human cancers, making MEK an attractive target for therapeutic intervention.

These application notes provide a comprehensive guide for the use of U0126 in cell culture experiments, including detailed protocols for assessing its biological effects and quantitative data for various cell lines.

Data Presentation

In Vitro Inhibitory Activity of U0126

| Target | IC50 (nM) | Assay Conditions |

| MEK1 | 72 | Cell-free assay |

| MEK2 | 58 | Cell-free assay |

Data compiled from multiple sources.[1][2]

Cell Proliferation IC50 Values for U0126 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Carcinoma | ~10-20 (time-dependent)[5] |

| MDA-MB-231 | Breast Cancer | ~5 (in combination studies)[6] |

| HCT116 | Colon Cancer | 19.4 (anchorage-independent growth) |

| HeLa | Cervical Cancer | 0.29 (EGF-stimulated Elk1 reporter) |

| PC3 | Prostate Cancer | ~5.3-5.6 |

Note: IC50 values can vary depending on the assay conditions, such as cell density, serum concentration, and incubation time.

Recommended Working Concentrations

| Application | Concentration Range | Incubation Time |

| Inhibition of ERK1/2 Phosphorylation | 10 - 20 µM | 1 - 24 hours |